

Introduction: Unpacking a Highly Branched Alkane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3,3,5-Tetramethylhexane**

Cat. No.: **B12643604**

[Get Quote](#)

2,3,3,5-Tetramethylhexane is a saturated hydrocarbon with the chemical formula $C_{10}H_{22}$.^[1] As a member of the decane isomer family, its defining characteristic is a densely substituted carbon backbone. This high degree of branching imparts significant steric strain and complex stereochemistry, influencing its physicochemical properties and making it an excellent case study for understanding the interplay of molecular architecture and behavior. While not a therapeutic agent itself, its structural motifs are relevant in medicinal chemistry, where lipophilic pockets of target proteins often accommodate such non-polar, sterically demanding shapes. Furthermore, highly branched alkanes are foundational in materials science and as reference standards in analytical chemistry.^[2] This guide provides a detailed examination of its skeletal structure, from its fundamental connectivity to its three-dimensional conformation, stereochemical identity, and the spectroscopic signatures used for its verification.

Section 1: Core Skeletal Framework and Physicochemical Properties

The foundation of **2,3,3,5-tetramethylhexane**'s structure is defined by its IUPAC name. The parent chain is a six-carbon alkane, "hexane." This chain is decorated with four "methyl" groups at the second, third (two groups), and fifth carbon positions.^[3] All carbon atoms within the structure are sp^3 hybridized, resulting in a tetrahedral geometry around each carbon center with ideal bond angles of approximately 109.5° . However, as will be discussed, significant steric crowding forces deviations from this ideal geometry.

The fundamental connectivity of the molecule is depicted below.

Caption: 2D graph representation of **2,3,3,5-tetramethylhexane**'s atomic connectivity.

This branched structure results in a more compact molecule compared to its linear isomer, n-decane. This compactness reduces the surface area available for intermolecular van der Waals forces, leading to a lower boiling point than might be expected for its molecular weight.

Table 1: Physicochemical Properties of **2,3,3,5-Tetramethylhexane**

Property	Value	Source
CAS Number	52897-11-7	[1] [4]
Molecular Formula	C ₁₀ H ₂₂	[1]
Molecular Weight	142.28 g/mol	[1]
Boiling Point	154.5 °C (427.65 K)	LookChem
Density	0.731 g/cm ³	LookChem
Kovats Retention Index	~903 (Standard non-polar column)	[1]

Section 2: Three-Dimensional Architecture: Stereochemistry and Conformational Dynamics

The true complexity of **2,3,3,5-tetramethylhexane** emerges when considering its three-dimensional structure. The presence of multiple substituents creates chiral centers and imposes significant constraints on bond rotation.

Stereochemical Complexity

A critical analysis of the carbon backbone reveals two stereogenic (chiral) centers at positions C2 and C5.

- Carbon 2 is bonded to four different groups: a hydrogen atom, a methyl group (C1), another methyl group (C7), and the complex C3 substituent group.

- Carbon 5 is bonded to four different groups: a hydrogen atom, a methyl group (C6), another methyl group (C10), and the C4-C3 substituent group.

The presence of two chiral centers ($n=2$) means that a maximum of $2^n = 4$ stereoisomers can exist. For **2,3,3,5-tetramethylhexane**, these isomers consist of two pairs of enantiomers:

- (2R, 5R)-**2,3,3,5-tetramethylhexane** and its non-superimposable mirror image, (2S, 5S)-**2,3,3,5-tetramethylhexane**.
- (2R, 5S)-**2,3,3,5-tetramethylhexane** and its non-superimposable mirror image, (2S, 5R)-**2,3,3,5-tetramethylhexane**.

These two pairs are diastereomers of each other. Unlike some molecules with two chiral centers, this molecule does not possess an internal plane of symmetry in the (2R, 5S) or (2S, 5R) forms, meaning there is no meso compound. Therefore, all four calculated stereoisomers exist.^[5]

Conformational Analysis and Steric Hindrance

The free rotation around C-C single bonds, characteristic of alkanes, is severely restricted in this molecule. The most significant steric interactions are centered around the C3 carbon, which bears a gem-dimethyl group.

Causality of Conformational Preference: The choice to analyze the C3-C4 bond is driven by the extreme steric bulk originating from C3. The two methyl groups on C3, combined with the substituted C2 group, create a highly congested environment. Rotation around the C3-C4 bond forces these bulky groups to interact with the substituent on C5.

A Newman projection viewing down the C3-C4 bond illustrates this challenge:

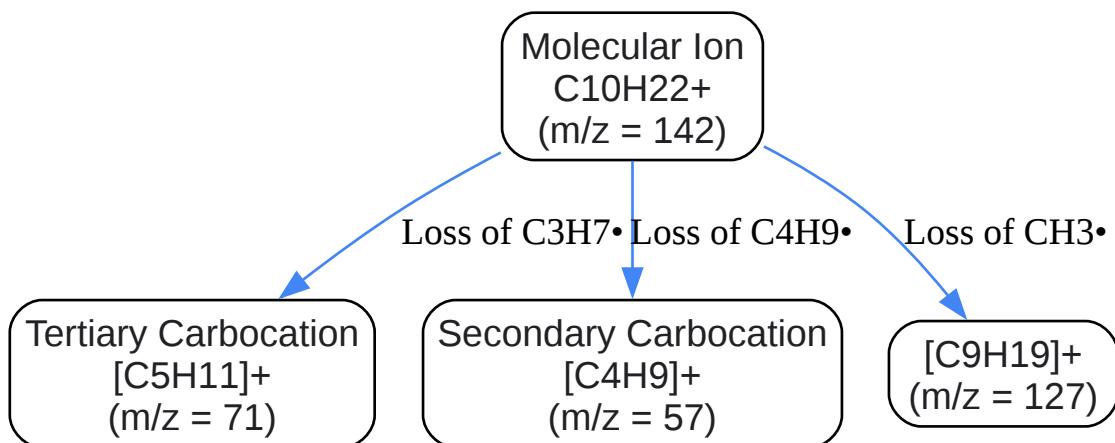
- The "front" carbon (C3) is attached to C2 and two methyl groups.
- The "back" carbon (C4) is attached to two hydrogens and the C5 group.

The staggered conformations, normally energy minima, will suffer from significant gauche interactions between the methyl groups on C3 and the isopropyl-like group at C5. The eclipsed conformations, where these groups are directly aligned, represent high-energy transition states

and are extremely unfavorable. This steric hindrance leads to a "locked" or rigid structure relative to a linear alkane, with a high energy barrier to rotation.^[6] Consequently, the molecule likely adopts a conformation that is distorted from ideal staggered dihedral angles to minimize these repulsive forces.

Section 3: Spectroscopic Signature for Structural Verification

Confirming the structure of a specific stereoisomer of **2,3,3,5-tetramethylhexane** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).


Mass Spectrometry (MS)

In electron impact (EI) mass spectrometry, the molecular ion (M^+) peak at $m/z = 142$ would likely be of low intensity or absent, which is typical for highly branched alkanes.^[7] The fragmentation pattern is dominated by the formation of the most stable carbocations.

Predicted Fragmentation Pathways:

- Cleavage of the C3-C4 bond: This is a highly probable fragmentation, as it yields a stable tertiary carbocation. The resulting fragment, $[C(CH_3)_2CH(CH_3)_2]^+$, has an m/z of 71.
- Cleavage of the C2-C3 bond: This cleavage results in a stable secondary carbocation, the isopropyl cation $[CH(CH_3)_2]^+$, with an m/z of 57.
- Loss of a methyl group (M-15): Loss of one of the many methyl groups would produce a fragment ion at $m/z = 127$.

The relative abundance of these fragments provides a fingerprint of the molecule's branching pattern. The most stable carbocations typically give rise to the most intense peaks (the base peak).^{[8][9]}

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **2,3,3,5-tetramethylhexane** in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen environments. For any single, pure stereoisomer (e.g., (2R,5R)), the lack of internal symmetry makes nearly all atoms chemically distinct.

- ^{13}C NMR Prediction: Due to the absence of symmetry in a single enantiomer, all 10 carbon atoms are chemically non-equivalent. This would result in 10 distinct signals in the ^{13}C NMR spectrum.[10] The chemical shifts would all appear in the alkane region (approx. 10-50 ppm).
- ^1H NMR Prediction: The proton environments are also complex. We can predict the following:
 - Multiple signals for the six methyl groups, likely appearing as doublets (for those on C2 and C5, split by the single methine proton) and singlets (for those on C3, though they may be diastereotopic and thus distinct).
 - Complex multiplets for the methine (CH) protons at C2 and C5 and the methylene (CH_2) protons at C4, due to coupling with multiple, non-equivalent neighboring protons.
 - All signals would be in the upfield region of the spectrum (approx. 0.8-1.7 ppm).[11]

Experimental Protocol: ^1H NMR Spectrum Acquisition

This protocol describes a self-validating system for acquiring a high-quality proton NMR spectrum.

- Sample Preparation: a. Accurately weigh 5-10 mg of purified **2,3,3,5-tetramethylhexane**. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean vial. The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), for accurate chemical shift referencing. d. Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. "Lock" the spectrometer onto the deuterium signal of the solvent. This step ensures field stability during the experiment. c. "Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. An automated shimming routine is typically sufficient.
- Acquisition: a. Set the spectral width to cover the expected proton chemical shift range (e.g., -1 to 12 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio. d. Set the relaxation delay (D1) to be at least 5 times the longest T_1 relaxation time of the protons to ensure accurate integration. A value of 2-5 seconds is typical.
- Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum manually or automatically to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative ratios of protons in each environment.

Conclusion

The skeletal structure of **2,3,3,5-tetramethylhexane** is a prime example of how dense substitution patterns in simple alkanes give rise to profound structural complexity. Its architecture is defined by a sterically congested hexane backbone that results in two chiral centers and four distinct stereoisomers. This congestion severely restricts conformational freedom, creating a relatively rigid molecular framework. These features are directly reflected in its characteristic spectroscopic signatures, such as a fragmentation pattern in mass spectrometry favoring the formation of stable, substituted carbocations. For researchers in drug

development and materials science, understanding the nuances of such structures is crucial for predicting molecular interactions, physical properties, and chemical reactivity.

References

- NIST. (n.d.). Hexane, 2,3,4,5-tetramethyl-. NIST Chemistry WebBook.
- NIST. (n.d.). Hexane, 2,3,4,5-tetramethyl-. NIST Chemistry WebBook.
- Rio Mais Seguro. (n.d.). Branched Chain Alkanes.
- Exploring Alkane Potential: Next-Gen Applications. (2025, December 31). Journal of Advanced Hydrocarbon Research.
- Mascal, M., & Dutta, S. (2017). Synthesis of highly-branched alkanes for renewable gasoline. Request PDF.
- Chegg. (2019, July 9). Solved: how many stereoisomers of 2,3,4,5-tetramethylhexane.
- Chegg. (2020, September 25). Solved: Draw all unique stereoisomers for.
- Helmenstine, A. M. (2025, June 9). Branched Chain Alkane Definition. ThoughtCo.
- PubChem. (n.d.). **2,3,3,5-Tetramethylhexane**. National Institutes of Health.
- Brainly. (2020, October 18). The skeletal structure in line-angle (line-bond) mode of **2,3,3,5-tetramethylhexane** is shown.
- Longdom Publishing. (2021, September 30). A Brief Note on Alkanes and its Applications.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
- Filo. (2025, January 10). The skeletal structure in line angle (line bond) mode of 2,3,3,5-tetramet...
- University of Massachusetts. (2003, October 6). Problem Set #4.
- SpectraBase. (n.d.). 2,3,5-Trimethyl-hexane - Optional[13C NMR] - Chemical Shifts.
- Gauth. (n.d.). Solved: The skeletal structure in line-angle (line-bond) mode of 2, 3, 3, 5 - tetramethylhexane is.
- Chegg. (2022, July 2). Solved: The peak of highest mass in the EI mass spectrum.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- Khan Academy. (n.d.). Chiral examples 2.
- YouTube. (2023, June 2). Fragmentation in Mass Spectrometry.
- Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1.
- PubChem. (n.d.). 2,2,3,5-Tetramethylhexane. National Institutes of Health.
- Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,3,3,5-Tetramethylhexane | C10H22 | CID 521427 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. brainly.com [brainly.com]
- 4. 2,3,3,5-Tetramethylhexane. | 52897-11-7 [chemicalbook.com]
- 5. Khan Academy [khanacademy.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- To cite this document: BenchChem. [Introduction: Unpacking a Highly Branched Alkane]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12643604#skeletal-structure-of-2-3-3-5-tetramethylhexane\]](https://www.benchchem.com/product/b12643604#skeletal-structure-of-2-3-3-5-tetramethylhexane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com